

A Preliminary Technical Guide on the Spectral Studies of Roseamine

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Compound of Interest

Compound Name: *Leurosine*

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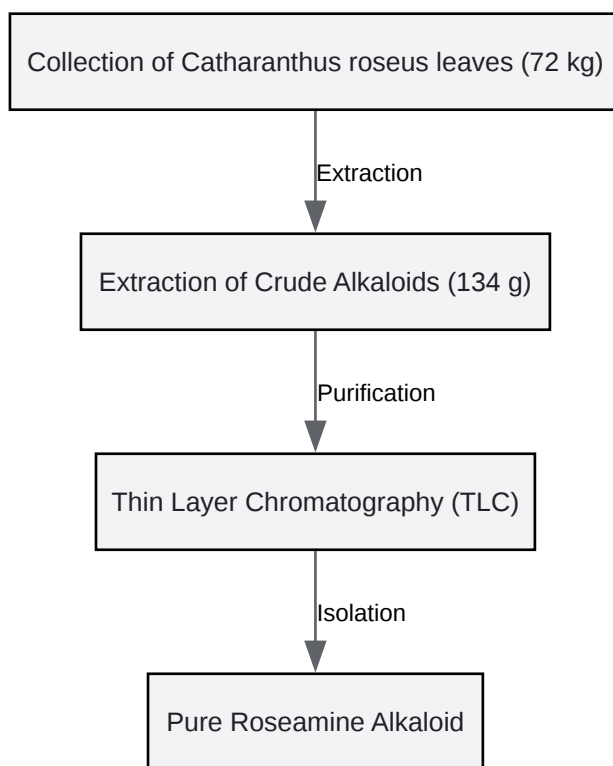
This technical guide provides an in-depth overview of the preliminary spectral studies conducted on roseamine, a pseudoindoxyl alkaloid. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its isolation, structural elucidation, and spectral characteristics. It is important to distinguish roseamine from the more widely studied rosmarinic acid, as the two are distinct chemical entities. The data presented here is based on the initial findings from the isolation and characterization of roseamine.

Isolation and Purification of Roseamine

Roseamine was first isolated from the leaves of *Catharanthus roseus* (L.) G. Don. The experimental workflow for its extraction and purification is outlined below.

Experimental Protocol

The isolation process commenced with the collection of 72 kg of *Catharanthus roseus* leaves. The crude alkaloids were extracted, yielding 134 g of material. This crude extract was then subjected to further separation and purification steps to afford the pure alkaloid, named "rosamine".^[1]



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Caption: Experimental workflow for the isolation of roseamine.

Structural Elucidation and Spectral Data

The structural characterization of roseamine was performed using a combination of spectroscopic techniques, including infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.^[1]

Infrared (IR) Spectroscopy

The infrared spectrum of roseamine provided initial evidence for key functional groups.

Wavenumber (cm ⁻¹)	Interpretation
1720	Ester carbonyl group
1690	Conjugated carbonyl group

Data sourced from Z. Naturforsch. 39b, 1292-1293 (1984).^[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry was crucial in determining the molecular formula and fragmentation pattern of roseamine.

m/z	Calculated Formula	Relative Intensity (%)	Fragment Assignment
352.1779	C ₂₁ H ₂₄ N ₂ O ₃ (Molecular Ion)	-	M ⁺
335	-	5	-
293	-	5	-
267	-	8	-
216	-	3	-
184	-	7	-
158.0600	C ₁₀ H ₈ NO	20	Pseudoindoxyl system
135.1047	C ₉ H ₁₃ N	100	Base peak, common in Iboga and Aspidosperma alkaloids
107	-	50	-
Data sourced from Z. Naturforsch. 39b, 1292-1293 (1984). ^[1]			

The fragmentation pattern of roseamine showed similarities to other members of its series, with the base peak at m/z = 135.1047 being a common fragment in Iboga and Aspidosperma alkaloids that have a double bond in the piperidine ring.^[1]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The proton NMR spectrum of roseamine was noted to have a distinct resemblance to that of catharanthine, with some peaks shifted slightly upfield.[1] This similarity suggested that roseamine might be derived from the catharanthine system.[1]

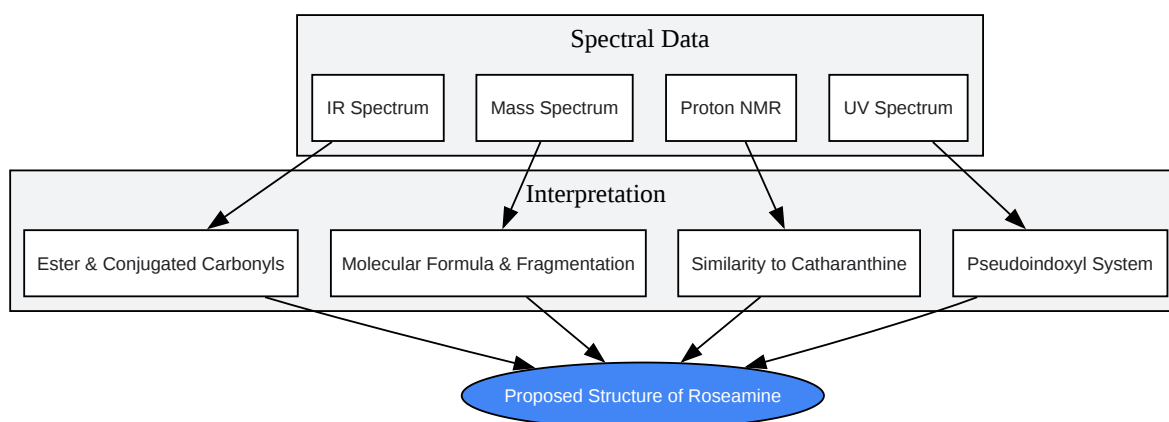
Proposed Structure

Based on the collective spectral data, roseamine was identified as a new pseudoindoxyl alkaloid.[1] The UV, IR, and mass spectra were consistent with a pseudoindoxyl structure, and the strong resemblance of its mass spectrum to that of catharanthine suggested a relationship between the two.[1]

Signaling Pathways and Biological Activity

As of the initial reports, the biological activity and associated signaling pathways of roseamine have not been detailed. Further research is required to elucidate the pharmacological properties and mechanisms of action of this alkaloid. The focus of the preliminary studies was primarily on its isolation and structural determination.[1]

The logical relationship for the structural determination is depicted in the diagram below.



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Caption: Logical flow for the structural elucidation of roseamine.

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References

- 1. researchgate.net [researchgate.net]
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